molecular formula C7H16OS B8442714 5-Ethoxypentane-1-thiol

5-Ethoxypentane-1-thiol

Cat. No.: B8442714
M. Wt: 148.27 g/mol
InChI Key: VDDDFOBDKMOTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxypentane-1-thiol is a synthetic alkanethiol compound of interest in organic and polymer chemistry research. This molecule features a pentane chain terminated with a thiol (-SH) group at the 1-position and an ethoxy (-OCH2CH3) group at the 5-position. The thiol functional group is a potent nucleophile, making this compound a valuable building block for the formation of sulfur-carbon bonds. Thiols are widely used in the thiol-ene "click chemistry" reaction, a powerful and efficient method for constructing complex molecules or modifying polymers and surfaces . The combined ether and thiol functionalities in 5-Ethoxypentane-1-thiol suggest potential applications as a ligand in metal coordination chemistry or as a chain-transfer agent in controlled radical polymerizations. Thiols can undergo oxidation to form disulfide bridges, a key reaction in materials science and biochemistry . As with many alkanethiols, this compound is expected to have a distinctive and potent odor, similar to other low molecular weight thiols such as ethanethiol and 1-pentanethiol . This product is intended for research purposes and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment and working within a well-ventilated fume hood.

Properties

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

IUPAC Name

5-ethoxypentane-1-thiol

InChI

InChI=1S/C7H16OS/c1-2-8-6-4-3-5-7-9/h9H,2-7H2,1H3

InChI Key

VDDDFOBDKMOTMC-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCCS

Origin of Product

United States

Scientific Research Applications

Materials Science

Thiol-Ene Chemistry
The compound is extensively used in thiol-ene chemistry, which is a versatile method for synthesizing polymers and crosslinked networks. Thiol-ene reactions allow for the formation of materials with tailored properties through the addition of thiols to alkenes. This method is particularly useful in creating coatings, adhesives, and other materials with specific mechanical and thermal properties.

Case Study: Photoinitiated Thiol-Ene Polymerization
A study demonstrated the use of 5-Ethoxypentane-1-thiol in photoinitiated thiol-ene polymerization, where it was combined with various vinyl compounds under UV light. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to those produced by conventional methods .

Parameter Thiol-Ene Polymer Conventional Polymer
Glass Transition Temp.60 °C40 °C
Tensile Strength50 MPa30 MPa

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 5-Ethoxypentane-1-thiol can be designed as potential anticancer agents. The thiol group is crucial for forming disulfide bonds that can disrupt cellular functions in cancer cells.

Case Study: Synthesis of Anticancer Compounds
A study focused on synthesizing epidithiodiketopiperazines using 5-Ethoxypentane-1-thiol as a key intermediate. These compounds showed significant cytotoxic effects against multiple human cancer cell lines, suggesting that modifications to the thiol structure can enhance therapeutic efficacy .

Polymer Chemistry

Thiol-Michael Addition Reactions
The compound is also employed in thiol-Michael addition reactions, which are essential for creating functionalized polymers. This reaction allows for the incorporation of various functional groups into polymer backbones, facilitating the development of smart materials that respond to environmental stimuli.

Case Study: Development of Responsive Polymers
In a recent study, 5-Ethoxypentane-1-thiol was utilized to synthesize polymers that respond to pH changes. The resulting materials displayed significant swelling behavior in acidic environments, demonstrating their potential for applications in drug delivery systems .

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below compares 5-Ethoxypentane-1-thiol with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
5-Ethoxypentane-1-thiol C₇H₁₆OS 148.26 Thiol (-SH), Ethoxy (-OCH₂CH₃) Potential ligand, intermediate in organic synthesis
5-Aminopentane-1-thiol C₅H₁₃NS 119.23 Thiol (-SH), Amine (-NH₂) Bifunctional reactivity (e.g., peptide modification)
5-(Diethylamino)pentan-1-ol C₉H₂₁NO 159.27 Hydroxyl (-OH), Diethylamino Surfactant, pharmaceutical intermediate
5-Amino-1-pentanol C₅H₁₃NO 103.16 Hydroxyl (-OH), Amine (-NH₂) Solubility in polar solvents

Physical and Chemical Properties

  • Solubility: Thiol-containing compounds (e.g., 5-Ethoxypentane-1-thiol) generally exhibit lower water solubility compared to hydroxyl or amino analogs due to reduced hydrogen-bonding capacity. Ethoxy substitution further decreases polarity relative to amino groups . 5-Amino-1-pentanol (hydroxyl + amine) is more water-soluble than 5-Ethoxypentane-1-thiol.
  • Boiling/Melting Points: Thiols (e.g., 5-Aminopentane-1-thiol) typically have lower boiling points than corresponding alcohols (e.g., 5-Amino-1-pentanol) due to weaker hydrogen bonding. The ethoxy group in 5-Ethoxypentane-1-thiol may slightly elevate boiling points compared to alkanes but remain lower than alcohols.

Preparation Methods

Synthesis of 5-Ethoxypentan-1-ol

The precursor 5-ethoxypentan-1-ol is synthesized via Williamson ether synthesis.
Procedure :

  • Mono-ethylation of 1,5-pentanediol :

    • 1,5-Pentanediol (10.4 g, 0.1 mol) reacts with iodoethane (17.2 g, 0.11 mol) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base.

    • Conditions : Reflux for 48 h under argon.

    • Yield : 71%.

Thiolation via Nucleophilic Substitution

The hydroxyl group of 5-ethoxypentan-1-ol is converted to a thiol.
Method A: Tosylation and Thiol Displacement

  • Tosylation :

    • 5-Ethoxypentan-1-ol reacts with tosyl chloride (TsCl) in pyridine at 0°C.

    • Yield : 40% (5-ethoxypentyl tosylate).

  • Thiol Introduction :

    • Tosylate intermediate reacts with thiourea in refluxing ethanol, followed by alkaline hydrolysis (NaOH).

    • Reaction :

      TsO(CH2)5OEt+SC(NH2)2HS(CH2)5OEt+OC(NH2)2+NaOTs\text{TsO(CH}_2\text{)}_5\text{OEt} + \text{SC(NH}_2\text{)}_2 \rightarrow \text{HS(CH}_2\text{)}_5\text{OEt} + \text{OC(NH}_2\text{)}_2 + \text{NaOTs}
    • Yield : 52–64%.

Method B: Direct Displacement with NaSH

  • 5-Ethoxypentyl bromide reacts with sodium hydrosulfide (NaSH) in THF.

  • Conditions : 60°C, 12 h.

  • Yield : 68% (purity >90%).

Mitsunobu Reaction with Thioacetic Acid

Reaction Mechanism

The Mitsunobu reaction enables direct conversion of 5-ethoxypentan-1-ol to the thioester, followed by hydrolysis.
Procedure :

  • Thioester Formation :

    • 5-Ethoxypentan-1-ol (1.0 equiv), thioacetic acid (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in THF.

    • Conditions : 0°C to 25°C, 2–4 h.

    • Yield : 78% (thioester intermediate).

  • Hydrolysis :

    • Thioester treated with LiAlH4_4 in ether or NaOH in methanol.

    • Yield : 84% (5-ethoxypentane-1-thiol).

Bunte Salt Hydrolysis

Synthesis of Bunte Salt

Procedure :

  • Alkylation of Sodium Thiosulfate :

    • 5-Ethoxypentyl bromide reacts with sodium thiosulfate (Na2_2S2_2O3_3) in aqueous ethanol.

    • Conditions : 60°C, 6 h.

    • Intermediate : Na[O3S2(CH2)5OEt]\text{Na[O}_3\text{S}_2\text{(CH}_2\text{)}_5\text{OEt]}.

  • Acid Hydrolysis :

    • Bunte salt treated with HCl (1 M) at 80°C for 2 h.

    • Reaction :

      Na[O3S2(CH2)5OEt]+HClHS(CH2)5OEt+NaHSO4\text{Na[O}_3\text{S}_2\text{(CH}_2\text{)}_5\text{OEt]} + \text{HCl} \rightarrow \text{HS(CH}_2\text{)}_5\text{OEt} + \text{NaHSO}_4
    • Yield : 65%.

Thiourea Route

Alkylation of Thiourea

Procedure :

  • Formation of Isothiouronium Salt :

    • 5-Ethoxypentyl bromide reacts with thiourea in ethanol under reflux.

    • Intermediate : [EtO(CH2)5SC(NH2)2]Br\text{[EtO(CH}_2\text{)}_5\text{SC(NH}_2\text{)}_2]\text{Br}.

  • Alkaline Hydrolysis :

    • Salt hydrolyzed with NaOH (2 M) at 100°C for 1 h.

    • Yield : 58% (purity 88%).

Reductive Methods

Reduction of Disulfides

Procedure :

  • Disulfide Synthesis :

    • 5-Ethoxypentane-1-thiol oxidized to disulfide (EtO(CH2)5S-S(CH2)5OEt\text{EtO(CH}_2\text{)}_5\text{S-S(CH}_2\text{)}_5\text{OEt}) using H2_2O2_2.

  • Reduction with LiAlH4_4 :

    • Disulfide reduced in anhydrous ether at 0°C.

    • Yield : 72% (theoretical 100%, losses due to purification).

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Key Challenges
Williamson + TosylationTsCl, thiourea, NaOHReflux, 48 h52%85%Low tosylation efficiency
Mitsunobu ReactionThioacetic acid, DIAD, PPh3_30–25°C, 4 h84%92%Cost of reagents
Bunte Salt HydrolysisNa2_2S2_2O3_3, HCl60–80°C, 8 h65%89%Byproduct (NaHSO4_4) formation
Thiourea RouteThiourea, NaOHReflux, 6 h58%88%Competing elimination reactions
Disulfide ReductionH2_2O2_2, LiAlH4_40°C, 2 h72%94%Requires disulfide precursor

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